

Unveiling the Potential of 8-Hydroxyquinoline: A Comparative Analysis of Experimental Data

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Compound of Interest

Compound Name: *5,7-Dimethyl-8-hydroxyquinoline*

Cat. No.: *B1300873*

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical analysis of experimental data from various studies on 8-hydroxyquinoline (8-HQ) and its derivatives. We present a comparative overview of its therapeutic potential, focusing on anticancer, antibacterial, and neuroprotective activities, supported by detailed experimental protocols and visual representations of key biological pathways.

8-Hydroxyquinoline, a heterocyclic organic compound, and its derivatives have garnered significant attention in the scientific community for their wide-ranging biological activities.^[1] These compounds have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, primarily attributed to their ability to chelate metal ions, which plays a crucial role in various pathological processes.^[1] This guide synthesizes quantitative data from multiple studies to offer a clear comparison of the performance of different 8-HQ derivatives, aiding in the evaluation of their therapeutic promise.

Comparative Efficacy of 8-Hydroxyquinoline Derivatives

The therapeutic efficacy of 8-hydroxyquinoline derivatives varies significantly with their structural modifications. The following tables summarize the quantitative data from several key studies, providing a comparative look at their anticancer and antibacterial potencies.

Anticancer Activity

The anticancer potential of 8-hydroxyquinoline derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.

Derivative	Cancer Cell Line	IC50 (µM)	Reference
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)	A549 (Lung Carcinoma)	Not Specified	[2]
2-chloro-3[(quinolin-8-yl)oxy]naphthalene-1,4-dione	A549 (Lung Carcinoma)	Higher than compound 5	[2]
Compound 5 (unspecified 8-HQ derivative)	A549 (Lung Carcinoma)	Lower than 2-chloro-3[(quinolin-8-yl)oxy]naphthalene-1,4-dione	[2]
8-hydroxyquinoline-derived V(IV)O complexes	A375 (Melanoma)	< 6	[3]
8-hydroxyquinoline thiosemicarbazone Cu(II) complex	Various cancer cells	< 1	[4]
2-isopropyl, 2-isobutyl-5,7-dichloro-8-hydroxyquinoline	DENV2 (Dengue Virus)	3.03	[5]
8-hydroxy-N-phenylquinoline-2-carboxamides	Various cancer cell lines	0.69–22	[5]
Phenyl, 3,5-dimethylphenyl, 4-fluorophenyl, and 4-trifluoromethylphenyl 8-HQ derivatives	Selected cancer cell lines	26.30 - 63.75	[5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Antibacterial Activity

8-Hydroxyquinoline and its derivatives have demonstrated significant activity against a range of bacterial species, including drug-resistant strains. The minimum inhibitory concentration (MIC), the lowest concentration of a chemical that prevents visible growth of a bacterium, is the standard measure of antibacterial efficacy.

Derivative	Bacterial Strain	MIC (μ M)	Reference
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)	M. tuberculosis	0.1	[6]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)	M. smegmatis	1.56	[6]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)	Methicillin-sensitive S. aureus (MSSA)	2.2	[6]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)	Methicillin-resistant S. aureus (MRSA)	1.1	[6]
8-O-prenyl derivative (QD-12)	Biofilm of M. smegmatis and S. aureus	12.5	[6]
Unsubstituted 8-hydroxyquinoline (1)	M. tuberculosis	3.6	[7]
8-HQ derivative 5d	E. coli, P. aeruginosa, K. pneumoniae	0.125-8 μ g/mL	[8]
8-HQ derivative PH176	Methicillin-resistant S. aureus (MRSA)	MIC50: 16 μ g/ml, MIC90: 32 μ g/ml	[9]
Tris(8-hydroxyquinoline)alum inum (Alq3) nanostructures	MRSA and P. aeruginosa	~15 μ g/ml	[10]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the analysis of 8-hydroxyquinoline and its derivatives.

Determination of Anticancer Activity (MTT Assay)

The cytotoxicity of 8-hydroxyquinoline derivatives against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Culture:** Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- **Cell Seeding:** Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the 8-hydroxyquinoline derivatives and incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, MTT solution is added to each well and incubated for a further 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
- **Formazan Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

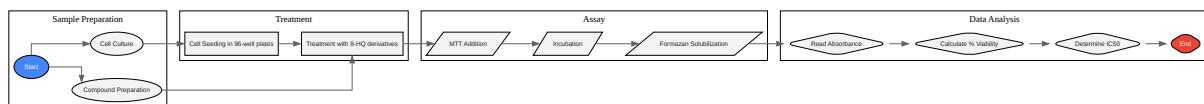
Determination of Antibacterial Activity (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of 8-hydroxyquinoline derivatives against bacterial strains is typically determined using the broth microdilution method.

- **Bacterial Culture:** Bacterial strains are grown in a suitable broth medium to a specific optical density, corresponding to a known bacterial concentration.
- **Compound Dilution:** The 8-hydroxyquinoline derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the prepared bacterial suspension.
- **Incubation:** The microtiter plate is incubated at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

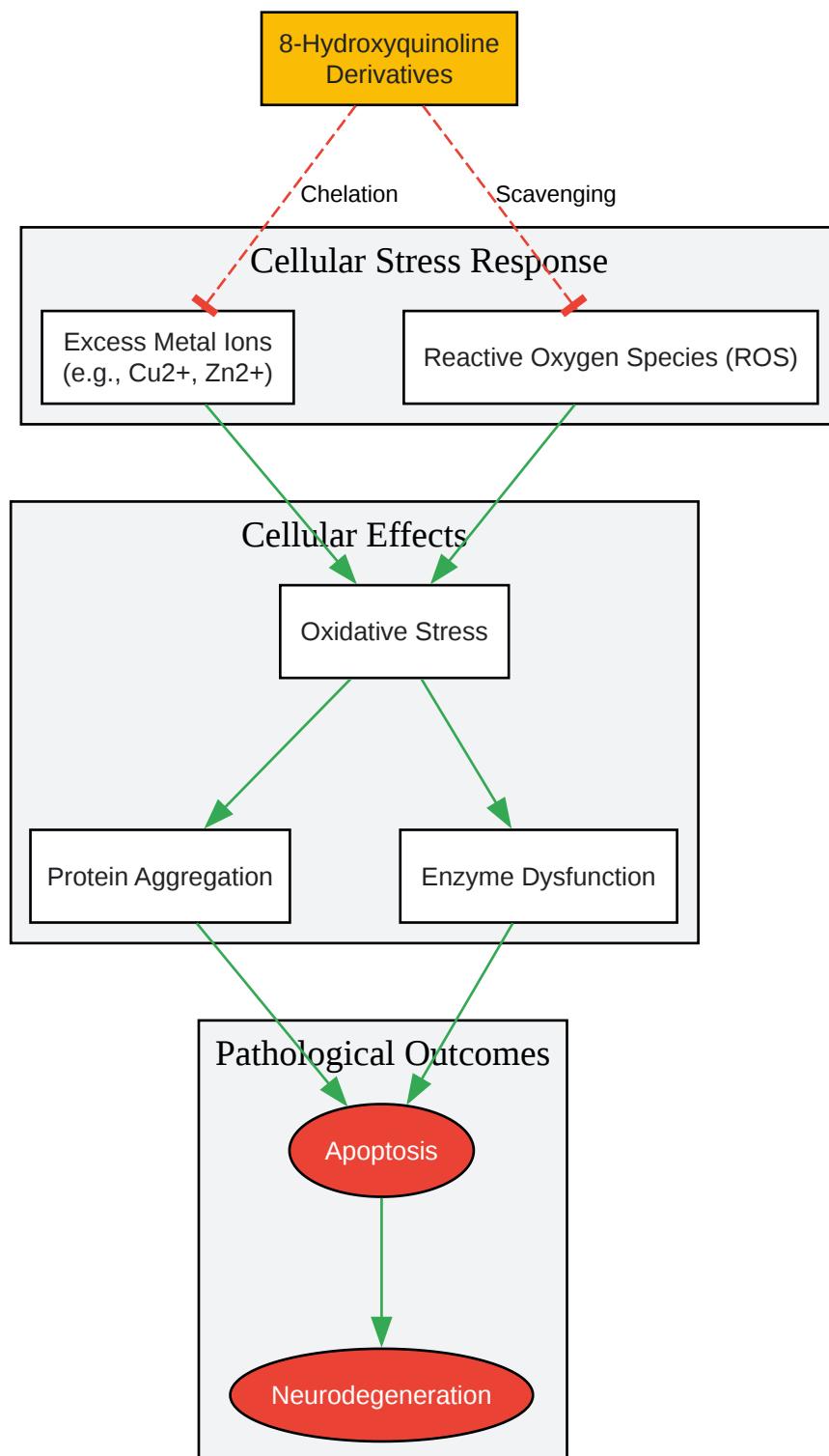
Visualizing Mechanisms of Action

To better understand the biological processes influenced by 8-hydroxyquinoline and its derivatives, we have created diagrams for a key signaling pathway and a representative experimental workflow using the Graphviz DOT language.



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Caption: Experimental workflow for determining the anticancer activity of 8-hydroxyquinoline derivatives using the MTT assay.

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Caption: Proposed mechanism of neuroprotection by 8-hydroxyquinoline derivatives through metal chelation and antioxidant activity.

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